molecular formula C12H13N5 B588354 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine CAS No. 1004510-31-9

1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine

Cat. No.: B588354
CAS No.: 1004510-31-9
M. Wt: 227.271
InChI Key: GLLXPOZOEKDRLU-UHFFFAOYSA-N
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Description

1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine is a heterocyclic compound with a fused ring structure It is characterized by the presence of an imidazoquinoxaline core, which is substituted with three methyl groups at positions 1, 6, and 7, and an amino group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,3-diaminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoquinoxalines, dihydro derivatives, and quinoxaline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine: Lacks one methyl group compared to 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine.

    1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine: Lacks one methyl group at position 6.

    1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-ol: Contains a hydroxyl group instead of an amino group at position 2.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups and an amino group at specific positions can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3,6,7-trimethylimidazo[4,5-g]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-7(2)15-9-5-11-10(4-8(9)14-6)16-12(13)17(11)3/h4-5H,1-3H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLXPOZOEKDRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC3=C(C=C2N=C1C)N(C(=N3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858540
Record name 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004510-31-9
Record name 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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